2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
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Overview
Description
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide is a heterocyclic compound that features a furan ring, an oxazole ring, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Oxazole Ring: The oxazole ring is formed by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Coupling with Trifluorophenyl Group: The final step involves coupling the oxazole-furan intermediate with 2,3,4-trifluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide is unique due to its combination of a furan ring, an oxazole ring, and a trifluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O3/c16-9-3-4-10(15(18)14(9)17)19-13(21)7-8-6-12(23-20-8)11-2-1-5-22-11/h1-6H,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCJYZOZYAVYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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